molecular formula C12H22N2O4S B6762840 N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide

N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide

Cat. No.: B6762840
M. Wt: 290.38 g/mol
InChI Key: BRQHUZNAMRHDHI-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a morpholine ring, a thiolane moiety with a dioxo group, and a carboxamide functional group

Properties

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-2-14-5-6-18-9-11(14)12(15)13-8-10-4-3-7-19(10,16)17/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQHUZNAMRHDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1C(=O)NCC2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step often involves the synthesis of the morpholine ring. This can be achieved through the reaction of diethanolamine with ethyl chloroformate under basic conditions to form 4-ethylmorpholine.

    Introduction of the Thiolane Moiety: The thiolane ring with a dioxo group can be introduced via a nucleophilic substitution reaction. For instance, 2-chlorothiolane-1,1-dioxide can react with a suitable nucleophile to form the desired thiolane moiety.

    Coupling Reaction: The final step involves coupling the thiolane moiety with the morpholine derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the carboxamide moiety, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity has been explored in various studies. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, underpins its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may act as an enzyme inhibitor or receptor modulator, contributing to its potential use in treating diseases such as cancer, infections, and neurological disorders.

Industry

The compound’s stability and reactivity make it suitable for industrial applications, including the development of new materials, catalysts, and polymers. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism by which N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothiolan-2-yl)methyl]-4-methylmorpholine-3-carboxamide
  • N-[(1,1-dioxothiolan-2-yl)methyl]-4-phenylmorpholine-3-carboxamide
  • N-[(1,1-dioxothiolan-2-yl)methyl]-4-isopropylmorpholine-3-carboxamide

Uniqueness

N-[(1,1-dioxothiolan-2-yl)methyl]-4-ethylmorpholine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to its analogs, the ethyl group in the morpholine ring may influence its lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

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